3-(4-fluorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(4-fluorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxy group, and a nitro-pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitro group to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
3-(4-fluorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Researchers explore its potential as a pharmaceutical agent, investigating its effects on various biological pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: A simpler compound with a fluorophenyl group, used in various chemical syntheses.
4-Fluorophenol: Another related compound with a fluorophenyl group, known for its use in organic synthesis.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with a similar pyrazolyl group, studied for its energetic properties.
Uniqueness
3-(4-fluorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one stands out due to its complex structure, which combines multiple functional groups, making it a versatile compound for various applications. Its unique combination of fluorophenyl, methoxy, and nitro-pyrazolyl groups provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C25H20FN5O4 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C25H20FN5O4/c1-35-23-11-6-16(12-17(23)14-29-15-20(13-27-29)31(33)34)24-28-22-5-3-2-4-21(22)25(32)30(24)19-9-7-18(26)8-10-19/h2-13,15,24,28H,14H2,1H3 |
InChI Key |
JDXKMPQZTCHOQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)CN5C=C(C=N5)[N+](=O)[O-] |
Origin of Product |
United States |
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